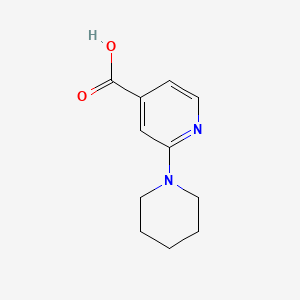

2-Piperidinoisonicotinic acid

Description

2-Piperidinoisonicotinic acid (CAS: 855153-75-2) is a pyridinecarboxylic acid derivative featuring a piperidine substituent at the 2-position of the isonicotinic acid scaffold. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol and a melting point of 167–168°C . The compound is primarily utilized in pharmaceutical research as a precursor or intermediate in drug synthesis, particularly for developing bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

2-piperidin-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHYIVXTQSCHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424434 | |

| Record name | 2-Piperidinoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855153-75-2 | |

| Record name | 2-Piperidinoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinoisonicotinic acid typically involves the reaction of isonicotinic acid with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction can be carried out in various solvents, including water and organic solvents, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinoisonicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced or modified by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

2-Piperidinoisonicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-Piperidinoisonicotinic acid involves its interaction with specific molecular

Biological Activity

2-Piperidinoisonicotinic acid, a derivative of isonicotinic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique piperidine moiety, which contributes to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C12H16N2O2. Its structure features a piperidine ring attached to the isonicotinic acid framework, which is known for its role in various biological processes.

The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with nicotinamide adenine dinucleotide phosphate oxidase and cytochrome P450 enzymes, which are crucial for cellular metabolism and redox reactions.

- Neurotransmitter Modulation : Due to its structural similarity to other piperidine derivatives, it may influence neurotransmitter systems, potentially impacting learning, memory, and mood regulation .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases such as arthritis.

Biological Activity Overview

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of this compound, researchers found that it inhibited the growth of Mycobacterium tuberculosis by targeting the synthesis of mycolic acids. This finding suggests a potential role for the compound in developing new antitubercular agents.

Case Study 2: Analgesic Efficacy

A series of piperidine-based compounds were tested for their analgesic effects. Among these, this compound demonstrated significant activity at sigma-1 receptors, showing promise in alleviating both nociceptive and neuropathic pain. The dual action on histamine H3 and sigma-1 receptors was highlighted as a novel mechanism for pain management .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics; however, comprehensive studies on its metabolism and excretion are still required. Toxicological assessments have shown low toxicity levels in preliminary screenings, but further evaluations are necessary to ensure safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical parameters of 2-Piperidinoisonicotinic acid and its structural analogues:

Key Observations:

- Piperidine vs. Piperazine Substituents: The replacement of piperidine with a piperazine ring (as in 2-(3-Oxo-1-piperazinyl)isonicotinic acid) introduces an additional nitrogen atom and a keto group, increasing molecular weight (221.21 vs.

- Methyl Modification : 2-(2-Methyl-1-piperidinyl)isonicotinic acid has a methyl group on the piperidine ring, enhancing lipophilicity (logP ~1.5 estimated) compared to the unsubstituted parent compound .

- Halogenation Effects : Halogenated derivatives like 5-Fluoro-3-iodo-2-pivalamidoisonicotinic acid exhibit higher molecular weights (~365 g/mol) and altered electronic properties, which may influence receptor binding in medicinal chemistry applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-piperidinoisonicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation of isonicotinic acid derivatives with piperidine under reflux conditions. Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and reaction time (12–48 hours). Purity (>97%) is achieved via recrystallization or column chromatography, as noted in commercial synthesis protocols .

- Data Consideration : Compare yields from different methods (e.g., 45% in ethanol vs. 60% in DMF) and characterize products using HPLC and melting point analysis (mp 167–168°C) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm structural integrity (e.g., piperidine proton signals at δ 1.5–2.5 ppm). HPLC with UV detection (λ = 254 nm) validates purity (>97%), while mass spectrometry (MS) confirms molecular weight (206.24 g/mol) .

- Data Contradiction Analysis : Discrepancies in melting points (e.g., 167°C vs. 168°C) may arise from polymorphic forms or residual solvents. Cross-validate with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in metal-complexation studies?

- Methodological Answer : Computational modeling (DFT calculations) predicts electron density distribution at the pyridine nitrogen and carboxylate groups. Experimentally, titrate the compound with transition metal salts (e.g., Fe, Cu) and monitor binding via UV-Vis spectroscopy or cyclic voltammetry .

- Experimental Design : Compare stability constants (log K) of metal complexes with analogs like 4-piperidinobenzoic acid to assess steric/electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Data Interpretation : Acidic conditions (pH < 4) may hydrolyze the piperidine moiety, while alkaline conditions (pH > 8) could decarboxylate the acid group. Compare kinetic degradation rates (t) across conditions .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Replicate synthesis and characterization using protocols from conflicting studies. Variables to standardize include solvent purity, drying methods, and calibration of analytical instruments (e.g., NMR spectrometers). Document all steps per guidelines for experimental reproducibility .

- Example : If melting point variations persist, perform X-ray crystallography to confirm crystal packing differences .

Q. What strategies ensure rigorous documentation of synthetic procedures for peer-reviewed publication?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction stoichiometry, purification steps, and spectroscopic data. For novel compounds, include H/C NMR spectra, HRMS, and elemental analysis. Archive raw data in supplementary materials .

Application-Driven Research

Q. How can this compound serve as a precursor for bioactive molecule development?

- Methodological Answer : Functionalize the carboxylate group via amidation or esterification to create derivatives. Screen for antimicrobial or enzyme-inhibitory activity using in vitro assays (e.g., MIC against S. aureus or IC against target enzymes).

- Advanced Design : Use structure-activity relationship (SAR) studies to correlate substituent effects with bioactivity .

Key Considerations

- Ethical and Safety : Handle piperidine derivatives in fume hoods due to potential toxicity.

- Funding Gaps : Explore mechanistic studies (e.g., reaction kinetics) to address under-researched areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.